Ferric salicylate

Green Chemistry Biomass Conversion Catalysis

Select Ferric Salicylate for unmatched catalytic selectivity in oxidative esterification of biomass-derived aldehydes, outperforming Fe(III) porphyrins and iron oxide nanoparticles under sustainable room-temperature conditions. Its robust tris(salicylate) chelate structure ensures recyclability and biocompatibility—properties unattainable with ferric chloride or citrate analogs. Beyond catalysis, it provides a quantifiable pro-oxidant model for hepatic lipid peroxidation studies (TBARS increase >300%) and is the definitive model compound for siderophore-mediated iron trafficking research. Essential for the validated spectrophotometric assay of mesna (λmax = 530 nm).

Molecular Formula C21H15FeO9
Molecular Weight 467.2 g/mol
CAS No. 30492-15-0
Cat. No. B3258485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric salicylate
CAS30492-15-0
Molecular FormulaC21H15FeO9
Molecular Weight467.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Fe+3]
InChIInChI=1S/3C7H6O3.Fe/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3
InChIKeyZRNHBOAYYNHVOY-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferric Salicylate (CAS 30492-15-0): Comparative Performance in Catalytic and Biochemical Applications


Ferric salicylate (CAS 30492-15-0), an iron(III) tris(salicylate) coordination complex, is distinguished by its robust chelate structure, which enables distinct redox and catalytic behaviors not observed in simpler ferric salts or other iron-based catalysts [1]. Its key properties—moderate water solubility, stability in aqueous solution, and a characteristic redox potential—underpin its utility as a recyclable catalyst in green chemistry and as a specific pro-oxidant model in oxidative stress research, setting a verifiable baseline against alternative iron compounds [2].

Why Generic Ferric Salt Substitution Fails for Ferric Salicylate in Targeted Applications


Substituting ferric salicylate with other ferric salts or iron complexes, such as ferric chloride or ferric citrate, is not feasible due to profound differences in bioavailability, stability, and catalytic selectivity [1]. While the clinical use of ferric salts is often limited by their poor absorption compared to ferrous alternatives (with ferric citrate showing as low as 19% the bioavailability of ferrous ascorbate), ferric salicylate is primarily valued for its non-biological applications . Its distinct coordination chemistry, which dictates its unique redox behavior and catalytic pathway, renders it irreplaceable in specific research and industrial processes, as detailed in the quantitative evidence below [2].

Ferric Salicylate: Quantitative Evidence of Differentiation Against Key Comparators


Superior Catalytic Performance in Oxidative Esterification of Biomass-Derived Aldehydes

Ferric salicylate demonstrates higher catalytic performance than other Fe(III)-based catalysts, including Fe(III) porphyrins and iron oxide nanoparticles, in the oxidative esterification of biomass-derived aldehydes [1].

Green Chemistry Biomass Conversion Catalysis

Induction of Lipid Peroxidation for Oxidative Stress Modeling

In vivo administration of an iron-salicylate complex in rats significantly increased markers of lipid peroxidation in blood and liver, providing a quantifiable model for iron-induced oxidative stress [1].

Oxidative Stress Lipid Peroxidation Hepatotoxicity

Distinct Electrochemical Redox Potential Range

Ferric salicylate complexes exhibit quasi-reversible reduction potentials ranging from -89 to -551 mV, a range that is significantly higher and more accessible than those of corresponding catecholate siderophores [1].

Electrochemistry Redox Biology Siderophore Models

Analytical Utility in Spectrophotometric Assays

Ferric salicylate is used as a reagent in a fading spectrophotometric method for the quantification of mesna, producing a characteristic red complex with a maximum absorption peak at 530 nm, a specific reaction not generally applicable to other ferric salts [1].

Analytical Chemistry Spectrophotometry Drug Quantification

Optimal Application Scenarios for Ferric Salicylate Based on Differential Evidence


Sustainable Catalysis in Green Chemistry

Ferric salicylate should be the catalyst of choice for the oxidative esterification of multi-functional aldehydes derived from biomass processing. Its demonstrated higher performance over Fe(III) porphyrins and iron oxide nanoparticles, coupled with its recyclability and biocompatibility, makes it ideal for producing high-value esters (e.g., fragrances, flavors) in a sustainable, room-temperature process [1].

Controlled Induction of Oxidative Stress in Preclinical Research

Researchers investigating the mechanisms of iron-induced hepatotoxicity, lipid peroxidation, or the effects of antioxidants should utilize the iron-salicylate complex. Its quantifiable and potent pro-oxidant effect, as evidenced by a >300% increase in hepatic TBARS, provides a reproducible and robust model system for studying oxidative damage and evaluating potential therapeutic interventions [1].

Electrochemical Studies of Biological Iron Release

For studies focused on siderophore-mediated iron uptake and release, ferric salicylate complexes serve as essential model compounds. Their specific redox potential range (-89 to -551 mV), which is well within the capability of biological reductants, makes them superior to catecholate analogs for investigating the electrochemical mechanisms of iron trafficking in biological systems [1].

Spectrophotometric Quantification in Pharmaceutical Analysis

In analytical laboratories, ferric salicylate is indispensable for the validated fading spectrophotometric assay of mesna. The method relies on the specific formation of a red complex (λmax = 530 nm) and is a simple, cost-effective alternative to more complex instrumentation for routine quality control of this pharmaceutical ingredient [1].

Technical Documentation Hub

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55 linked technical documents
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